![molecular formula C21H25F2N7O2 B610183 PQR620 CAS No. 1927857-56-4](/img/structure/B610183.png)
PQR620
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Overview
Description
PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .
Synthesis Analysis
The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .Molecular Structure Analysis
PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .Chemical Reactions Analysis
PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .Physical And Chemical Properties Analysis
PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .Scientific Research Applications
Cancer Research
PQR620 has been identified as a highly potent and selective mTORC1/2 inhibitor . The mTOR signaling pathway plays a fundamental role in cell proliferation, differentiation, growth, and survival . As a result, various tumors and central nervous system (CNS) disorders share aberrant activation of the mTOR pathway . PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel .
Structure-Activity Relationship Studies
PQR620 has been used in detailed ligand-based structure-activity relationship studies . Systematic variation of the hinge region and affinity binding motifs led to the identification of PQR620 as a potent and selective mTOR inhibitor .
Pharmacological Characterization
PQR620 is a novel, ATP site-directed inhibitor of mTOR that is currently in pre-clinical development . It potently binds to its target (Kd = 6 nM) and shows excellent selectivity versus related and unrelated kinases .
Inhibition of mTOR Signaling
PQR620 inhibits mTOR signaling in stimulated MCF7 cells as detected by PathScan analysis .
Lymphoma Treatment
PQR620 has shown anti-tumor activity across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure . It was largely cytostatic, but the combination with the BCL2 inhibitor venetoclax led to cytotoxicity .
Combination Therapy
The combination of PQR620 with the BCL2 inhibitor venetoclax has shown promising results in lymphoma treatment . This combination led to cytotoxicity, suggesting that PQR620 could be used in combination therapies .
Mechanism of Action
Target of Action
PQR620 is a novel and highly potent inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 . These complexes, mTOR complex 1 (TORC1) and mTOR complex 2 (TORC2), play a fundamental role in cell proliferation, differentiation, growth, and survival .
Mode of Action
PQR620 disrupts the assembly of both mTOR complexes, TORC1 and TORC2 . It inhibits the phosphorylation of protein kinase B (Akt), ribosomal protein S6 kinase beta-1 (S6K1), and ribosomal protein S6, which are key components of the mTOR signaling pathway . This disruption leads to the inhibition of cell growth, proliferation, cell cycle progression, migration, and invasion, while inducing significant apoptosis activation .
Biochemical Pathways
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is the primary pathway affected by PQR620 . This pathway is an important therapeutic target in various cancers, including lymphomas and non-small-cell lung carcinoma (NSCLC), due to its role in regulating cellular growth and metabolism .
Pharmacokinetics
The physico-chemical properties of PQR620 result in good oral bioavailability and excellent brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The action of PQR620 results in significant anti-tumor activity. In vitro studies have shown that PQR620 inhibits cell growth and proliferation, and induces apoptosis in a variety of cancer cell lines . In vivo studies have also demonstrated that PQR620 potently inhibits the growth of primary NSCLC xenografts in mice .
Action Environment
The efficacy and stability of PQR620 can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in cancer cells, such as aberrant activation of the mTOR pathway, can enhance the compound’s anti-tumor activity . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122412735 |
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